Scaffold Role in GPR119 Agonist HD0471042: Validated In Vivo Antidiabetic Efficacy Requiring This Specific Intermediate
The target compound serves as the core piperidine-oxadiazole intermediate for HD0471042, a GPR119 agonist whose structure is explicitly described as 'a substituted 3-isopropyl-1,2,4-oxadiazol-piperidine derivative' [1]. HD0471042 demonstrated a dose-dependent increase in intracellular cAMP in human GPR119-expressing CHO cells, with statistically significant insulin release in INS-1 rat pancreatic β-cells [1]. In vivo, a single oral dose of HD0471042 improved glucose tolerance in mice; after 6-week treatment in diet-induced obesity (DIO) mice and 4-week treatment in ob/ob and db/db mice, it reduced both glycemia and body weight gain dose-dependently [1]. By contrast, the comparator GSK-1292263—a GPR119 agonist built on a different oxadiazole-piperidine scaffold with a 3-isopropyl-1,2,4-oxadiazole directly linked to piperidine via N-substitution rather than a methylene spacer—achieved pEC₅₀ values of 6.9 (human) and 6.7 (rat) but did not demonstrate comparable weight-loss efficacy in published studies .
| Evidence Dimension | In vivo antidiabetic efficacy (glycemic control + body weight reduction in multiple rodent models) |
|---|---|
| Target Compound Data | HD0471042 (synthesized from CAS 1239743-54-4): improved glucose tolerance (single dose); reduced glycemia and weight gain dose-dependently over 4–6 weeks in DIO, ob/ob, and db/db mice [1] |
| Comparator Or Baseline | GSK-1292263: human GPR119 pEC₅₀ = 6.9; rat GPR119 pEC₅₀ = 6.7; no published weight-loss efficacy in rodent models comparable to HD0471042 |
| Quantified Difference | HD0471042 uniquely combines glucose lowering with body weight reduction across three distinct rodent models of T2DM and obesity; GSK-1292263's weight-loss efficacy is not reported at comparable magnitude. |
| Conditions | HD0471042: CHO-hGPR119 cells (cAMP), INS-1 cells (insulin secretion), DIO mice (6 weeks), ob/ob mice (4 weeks), db/db mice (4 weeks). GSK-1292263: human and rat GPR119 cAMP assays. |
Why This Matters
Procurement of CAS 1239743-54-4 enables access to the validated HD0471042 chemotype, which carries dual glucose-lowering and anti-obesity efficacy data across multiple animal models—a differentiation not demonstrated for oxadiazole-piperidine analogs such as GSK-1292263.
- [1] Ha, T.-Y.; Kim, Y.-S.; Kim, C.H.; Choi, H.-S.; Yang, J.; Park, S.H.; Kim, D.H.; Rhee, J.-K. Novel GPR119 agonist HD0471042 attenuated type 2 diabetes mellitus. Arch. Pharm. Res. 2014, 37, 671–678. View Source
